LP 44

Übersicht

Beschreibung

Highly potent, selective 5-HT7 agonist (Ki = 0.22 nM). Shows >200 and >1000-fold selectivity over 5-HT1A and 5-HT2A receptors, respectively. Supresses REM sleep.

LP44 is a full agonist of the serotonin 5-HT7 receptor (Ki = 0.22 nM) that displays 200- and greater than 1,000-fold selectivity over 5-HT1A (Ki = 52.7 nM) and 5-HT2A (Ki = 326 nM) receptors, respectively. It can induce relaxation of substance P-induced guinea pig ileum contraction with an EC50 value of 2.56 μM.

LP-44 is a high affinity 5-HT7 receptor agonist (Ki = 0.22 nM) that displays selectivity over 5-HT1A and 5-HT2A receptors (200- and > 1000-fold respectively). LP-44 dnduces relaxation of substance P-stimulated guinea pig ileum (EC50 = 2.56 μM).

Wissenschaftliche Forschungsanwendungen

Neuropharmakologie: Agonismus des Serotoninrezeptors

LP 44 ist ein potenter und selektiver Agonist am 5-HT7-Serotoninrezeptor. Dieser Rezeptor spielt eine entscheidende Rolle in der Gehirnfunktion, einschließlich der Regulation des Schlaf-Wach-Zyklus und der Rolle bei Stress, Lernen und Gedächtnis . Die Forschung mit this compound hat dazu beigetragen, die komplexe Rolle von 5-HT7-Rezeptoren in diesen Prozessen zu klären.

Regulierung des Schlaf-Wach-Zyklus

Die Verbindung wurde in Studien verwendet, um den REM-Schlaf zu unterdrücken, wenn sie in den dorsalen Raphekern von Ratten mikroinjiziert wurde . Diese Anwendung ist bedeutsam für das Verständnis von Schlafstörungen und die Entwicklung potenzieller Behandlungen.

Stressreaktion und emotionale Regulation

This compound wurde verwendet, um die Auswirkungen des serotonergen Systems auf die Stressreaktion zu untersuchen. Es trägt zum Verständnis bei, wie Serotoninrezeptoren die emotionale Regulation und das Stressverhalten beeinflussen können .

Lernen und Gedächtnis

Die Forschung hat gezeigt, dass this compound Lernen und Gedächtnis beeinflussen kann. Dies ist besonders relevant im Kontext neuropsychiatrischer Erkrankungen, bei denen Serotoninrezeptoren eine Rolle spielen .

Neuroentwicklungsstudien

This compound wurde verwendet, um morphologische Veränderungen in Hippocampus- und Amygdala-Zelllinien zu beobachten, die von dem 5-HT7-Rezeptor-vermittelten Signalweg abhängen . Diese Anwendung ist entscheidend für das Verständnis der Entwicklung und Plastizität des Nervensystems.

Neurowissenschaftliche Forschung: synaptische Transmission

Studien haben auch untersucht, wie this compound durch seine Wirkung auf Serotoninrezeptoren die AMPA-Rezeptor-vermittelte hippocampale synaptische Transmission moduliert. Diese Forschung ist entscheidend für das Verständnis der zellulären Mechanismen, die der synaptischen Plastizität zugrunde liegen .

Wirkmechanismus

Target of Action

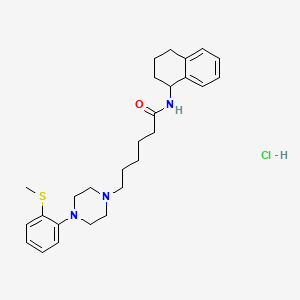

LP 44, also known as 6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride, is a potent and selective agonist at the 5HT7 serotonin receptor . This receptor plays a complex role in several aspects of brain function, including regulation of the sleep-wake cycle and roles in stress, learning, and memory .

Mode of Action

As a 5HT7 agonist , this compound binds to the 5HT7 serotonin receptor, activating it . This activation can lead to a variety of downstream effects, depending on the specific cellular context and the other signaling pathways that are active in the same cell .

Biochemical Pathways

The 5HT7 receptor is part of the serotonin system, which is a major biochemical pathway in the brain. Activation of the 5HT7 receptor by this compound can affect various aspects of brain function, including the regulation of the sleep-wake cycle . The specific biochemical pathways affected by this compound and the downstream effects of these pathways are complex and can vary depending on the specific cellular and physiological context .

Result of Action

The activation of the 5HT7 receptor by this compound can lead to a variety of molecular and cellular effects. For example, it has been shown to suppress REM sleep in rats . In addition, it has been suggested that this compound may induce morphological changes in hippocampal and amygdaloid cell lines, dependent on the 5HT7 receptor-related signal pathway .

Biochemische Analyse

Biochemical Properties

LP 44 plays a significant role in biochemical reactions, particularly in the serotonin pathway. It interacts with the 5HT7 serotonin receptor, a G protein-coupled receptor, which is involved in various physiological processes such as circadian rhythm, learning, memory, and mood . The interaction between this compound and the 5HT7 receptor is of a binding nature, where this compound acts as an agonist .

Cellular Effects

This compound has been observed to have profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the 5HT7 serotonin receptor. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, in a study on gastric ulcers in rats, this compound was found to exert anti-ulcer effects via 5-hydroxytryptamine receptor 7 activation .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its action as an agonist at the 5HT7 serotonin receptor. It binds to this receptor, activating it and leading to a series of downstream effects. These can include enzyme activation or inhibition, changes in gene expression, and alterations in cellular signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study on rats, this compound was administered at a specific dosage to investigate its effects on gastric ulcers

Metabolic Pathways

Given its role as a 5HT7 serotonin receptor agonist, it is likely involved in serotonin-related pathways

Subcellular Localization

The subcellular localization of this compound is likely to be at the site of the 5HT7 serotonin receptor, given its role as a receptor agonist . Any effects on its activity or function due to its localization would be an interesting area for further research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Biologische Aktivität

6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide; hydrochloride, commonly referred to as LP-44, is a synthetic organic compound with notable pharmacological properties. This compound acts primarily as a selective agonist for the serotonin 5-HT7 receptor, which has implications in various neuropharmacological contexts.

- Molecular Formula : C27H38ClN3OS

- Molecular Weight : 488.1 g/mol

- CAS Number : 824958-12-5

- Purity : Minimum 95% .

LP-44 is recognized for its role as a 5-HT7 receptor agonist . The activation of this receptor is linked to several physiological processes, including mood regulation, circadian rhythms, and cognitive functions. The 5-HT7 receptor has been implicated in the modulation of neurotransmitter release and neuronal excitability.

Pharmacological Effects

Research indicates that LP-44 may exhibit various pharmacological effects due to its agonistic action on the 5-HT7 receptor:

- Antidepressant-like Effects : Studies have suggested that compounds targeting the 5-HT7 receptor can produce antidepressant-like effects in animal models .

- Cognitive Enhancement : Agonism at the 5-HT7 receptor may enhance cognitive functions such as memory and learning .

- Regulation of Circadian Rhythms : The 5-HT7 receptor plays a role in the regulation of circadian rhythms, suggesting potential applications in sleep disorders .

Affinity Data

LP-44 has demonstrated significant binding affinity for the 5-HT7 receptor:

- Ki Value : 0.220 nM .

This high affinity indicates potent interaction with the target receptor, further supporting its potential therapeutic applications.

Case Studies

Several studies have investigated the biological activity of LP-44:

- Neuropharmacology Study (2011) : This study explored the effects of LP-44 on behavioral models indicative of anxiety and depression. Results showed that LP-44 administration led to significant reductions in anxiety-like behaviors in rodents, suggesting its potential as an anxiolytic agent .

- Cognitive Function Study (2004) : Research indicated that LP-44 could enhance cognitive performance in memory tasks among treated subjects compared to controls, providing evidence for its cognitive-enhancing properties .

Comparative Analysis

| Property | LP-44 | Other 5-HT7 Agonists |

|---|---|---|

| Molecular Weight | 488.1 g/mol | Varies |

| Ki Value (nM) | 0.220 | Typically higher |

| Antidepressant Activity | Yes | Yes |

| Cognitive Enhancement | Yes | Varies |

| Regulation of Circadian Rhythms | Yes | Yes |

Eigenschaften

CAS-Nummer |

824958-12-5 |

|---|---|

Molekularformel |

C27H37N3OS |

Molekulargewicht |

451.7 g/mol |

IUPAC-Name |

6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide |

InChI |

InChI=1S/C27H37N3OS/c1-32-26-15-7-6-14-25(26)30-20-18-29(19-21-30)17-8-2-3-16-27(31)28-24-13-9-11-22-10-4-5-12-23(22)24/h4-7,10,12,14-15,24H,2-3,8-9,11,13,16-21H2,1H3,(H,28,31) |

InChI-Schlüssel |

JNBBJUHCODFLEG-UHFFFAOYSA-N |

SMILES |

CSC1=CC=CC=C1N2CCN(CC2)CCCCCC(=O)NC3CCCC4=CC=CC=C34.Cl |

Kanonische SMILES |

CSC1=CC=CC=C1N2CCN(CC2)CCCCCC(=O)NC3CCCC4=CC=CC=C34 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

LP-44; LP 44; LP44; compound 5 [PMID 17649988]. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of LP44?

A1: LP44 selectively activates the serotonin 5-HT7 receptor. []

Q2: What are the downstream effects of LP44 binding to the 5-HT7 receptor?

A2: Activation of the 5-HT7 receptor by LP44 has been implicated in various physiological processes, including:

- Suppression of REM sleep: Microinjections of LP44 into the dorsal raphe nucleus of rats significantly reduced REM sleep duration. [, ]

- Modulation of synaptic transmission in the nucleus tractus solitarii (nTS): LP44 has been shown to both decrease and increase synaptic transmission in the nTS, suggesting a complex pre- and postsynaptic mechanism of action. This modulation may contribute to LP44's effects on cardiorespiratory reflexes. []

- Potential analgesic effects: Research indicates that LP44 may have analgesic properties in models of formalin-induced orofacial pain in mice. []

- Influence on stress response: Activation of 5-HT7 receptors in the median raphe nucleus by LP44 has been shown to attenuate stress-induced behavioral deficits in rat models of depression. []

Q3: Does LP44 affect respiratory chemosensitivity?

A3: Research suggests that while LP44 can activate 5-HT7 receptors in the parafacial region of the mouse brainstem, it does not appear to have a significant impact on CO2-stimulated breathing. This suggests that 5-HT7 receptors in this region may not be essential for respiratory chemosensitivity. [, ]

Q4: Are there any studies on the effects of LP44 on the cardiovascular system?

A4: LP44 has been shown to relax the superior mesenteric vein (SMV) in rats, primarily through activation of the 5-HT7 receptor. This relaxation may contribute to the blood pressure-lowering effects observed with chronic 5-HT administration. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.